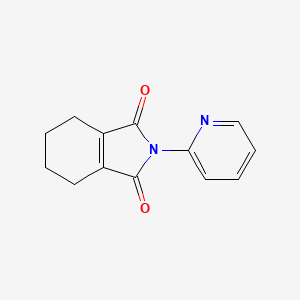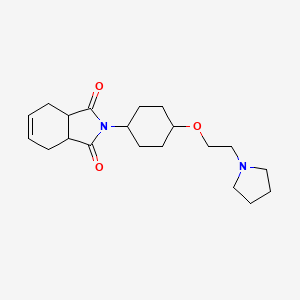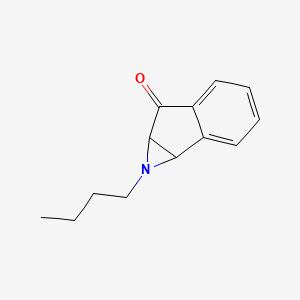
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a pyrazine ring, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the introduction of the amino-oxoethyl group through a series of condensation and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-amino-2-oxoethyl)acrylamide
- N-(2-amino-2-oxoethyl)spiro[2.6]nonane-1-carboxamide
Uniqueness
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyrazine ring makes it particularly interesting for medicinal chemistry applications, where such structures are often associated with bioactivity.
Eigenschaften
Molekularformel |
C12H17N5O2 |
|---|---|
Molekulargewicht |
263.30 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H17N5O2/c13-10(18)7-16-12(19)9-1-5-17(6-2-9)11-8-14-3-4-15-11/h3-4,8-9H,1-2,5-7H2,(H2,13,18)(H,16,19) |
InChI-Schlüssel |
XTZOLMYAHWHDPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCC(=O)N)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)







